molecular formula C14H11IO2 B1289194 Benzyl 3-iodobenzoate CAS No. 437604-16-5

Benzyl 3-iodobenzoate

Cat. No.: B1289194
CAS No.: 437604-16-5
M. Wt: 338.14 g/mol
InChI Key: KKLZKXHASXBOIL-UHFFFAOYSA-N
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Description

Benzyl 3-iodobenzoate is an organic compound with the molecular formula C₁₄H₁₁IO₂. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl group, and an iodine atom is attached to the benzene ring at the meta position relative to the ester group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with benzyl alcohol. One common method involves the use of potassium carbonate as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at room temperature for a couple of hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of benzyl 3-iodobenzyl alcohol.

    Oxidation: Formation of 3-iodobenzoic acid.

Scientific Research Applications

Benzyl 3-iodobenzoate has various applications in scientific research:

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the iodine atom, used in the treatment of scabies and lice.

    3-Iodobenzoic acid: Lacks the benzyl ester group, used in organic synthesis and as a precursor for other compounds.

    Benzyl 4-iodobenzoate: Similar structure with the iodine atom at the para position.

Uniqueness: Benzyl 3-iodobenzoate is unique due to the presence of both the benzyl ester group and the iodine atom at the meta position.

Properties

IUPAC Name

benzyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLZKXHASXBOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623942
Record name Benzyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437604-16-5
Record name Benzyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodobenzoic acid (12.4 g) was dissolved in DMF (100 mL) and potassium carbonate (7.6 g) was added. Benzyl bromide (6.5 mL) was then added dropwise over approximately 10 minutes causing a slight exotherm to 24° C. The suspension was stirred at room temperature for 1.5 hours. The suspension was then poured into water (approximately 300 mL) and was extracted with diethyl ether. The combined organic phase was back washed with water and brine and dried over sodium sulfate. The solvent was stripped to yield a crude product as a colourless oil (17.0 g). The crude product was applied to a silica gel column and was eluted with cyclohexane-ethyl acetate (95:5) to give a colourless oil (13.08 g).
Quantity
12.4 g
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reactant
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100 mL
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solvent
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7.6 g
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reactant
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6.5 mL
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reactant
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300 mL
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crude product
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Synthesis routes and methods II

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 3-iodobenzoic acid (9.92 g, 40.00 mmol, 1.00 equiv) in DMF (100 mL), 1-(bromomethyl)benzene (6.84 g, 40.00 mmol, 1.00 equiv), potassium carbonate (11.04 g, 80.00 mmol, 2.00 equiv). The resulting solution was stirred for 2 h at room temperature. The solids were filtered out and the filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water and extracted with 2×50 mL of ethyl acetate. The combined organic layers were washed with 2×50 mL of sodium chloride, dried over anhydrous sodium sulfate and concentrated under vacuum to give 13.1 g (97%) of benzyl 3-iodobenzoate as light brown oil
Quantity
9.92 g
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reactant
Reaction Step One
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6.84 g
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reactant
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11.04 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3-iodobenzoic acid (1.0 equiv) in dry DMF (0.5 M) under argon was added solid potassium carbonate (1.5 equiv) followed by benzyl bromide (1.1 equiv). The resulting mixture was stirred at rt for 4 h, acidified with 10% HCl, diluted with brine and ethyl acetate, and the layers were separated. The organic layer was washed with brine (5×), dried (MgSO4), filtered and concentrated in vacuo to afford a solid, benzyl 3-iodobenzoate (4), which was used without further purification.
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brine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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